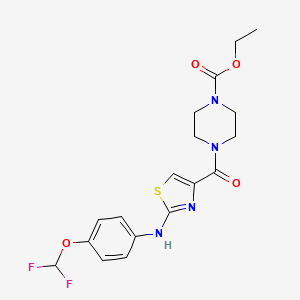

Ethyl 4-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thiazole, a class of organic compounds that are widely used in medicinal chemistry . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis has been utilized to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate derivatives. These synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against test microorganisms, with some displaying antiurease and antilipase activities (Başoğlu et al., 2013).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited significant in vitro antitubercular activity and low cytotoxicity, making them promising candidates for further development (Jeankumar et al., 2013).

Synthesis of 2-Aminoethyl-5-carbethoxythiazoles

Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was used as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of various secondary amines. This method explored the use of primary amines and resulted in a variety of analogs (Boy & Guernon, 2005).

Preparation and Reactions of Heterocyclic Compounds

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate underwent various reactions to afford compounds with potential biocidal properties against bacteria and fungi, revealing excellent biocidal properties in some cases (Youssef et al., 2011).

One-Pot Three-Component Synthesis

A one-pot, three-component synthesis method was described for the creation of 1,4-bis[thiazolo[4,5-d]pyrimidin-7(6H)-one]piperazine derivatives. This domino process involved an aza-Wittig reaction/heterocyclisation, demonstrating an efficient synthesis method for these derivatives (Fang & Wei, 2012).

Mecanismo De Acción

Target of Action

The compound contains a thiazole ring, which is a common feature in many biologically active molecules . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of this compound would depend on its exact structure and any modifications it carries.

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The exact pathways affected by this compound would depend on its specific targets.

Direcciones Futuras

Thiazole derivatives, including this compound, continue to be a focus of research due to their diverse biological activities . Future research could focus on elucidating the specific mechanisms of action, optimizing the synthesis process, and evaluating the safety and efficacy of this compound in biological systems.

Propiedades

IUPAC Name |

ethyl 4-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N4O4S/c1-2-27-18(26)24-9-7-23(8-10-24)15(25)14-11-29-17(22-14)21-12-3-5-13(6-4-12)28-16(19)20/h3-6,11,16H,2,7-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAATLUGTQUTAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)

![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2947940.png)

![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)

![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)